molecular formula C13H12N4O B6418115 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole CAS No. 1107541-95-6

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole

Cat. No.: B6418115
CAS No.: 1107541-95-6
M. Wt: 240.26 g/mol
InChI Key: JCFYCZDDGSUPJH-UHFFFAOYSA-N
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Description

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole (CAS 1107541-95-6) is a high-purity chemical compound provided as a crucial heterocyclic building block for drug discovery and medicinal chemistry research. This hybrid molecule incorporates both a 1,2,4-oxadiazole ring and a pyrazole moiety, two privileged scaffolds known for their extensive biological potential. The 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere for ester and amide functional groups, often improving the metabolic stability of lead compounds in pharmaceutical development . This core structure is found in various experimental and marketed drugs across diverse therapeutic areas, including oncology, immunology, and infectious diseases . Concurrently, the integrated 5-methyl-2H-pyrazole component is a significant pharmacophore with a documented broad spectrum of biological activities, prominently featured in anti-inflammatory and anticancer agent discovery . As such, this compound serves as a valuable template for researchers designing and synthesizing novel molecules for biological screening, particularly in developing anticancer and antimicrobial agents . It is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFYCZDDGSUPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

The Tiemann-Krüger method, adapted from, involves reacting 5-methylpyrazole-3-carboxamidoxime with p-tolylbenzoyl chloride in dichloromethane under reflux. Triethylamine (TEA) is employed to neutralize HCl, driving the reaction toward heterocyclization. This method yields the target compound in 68–72% after silica gel chromatography (Table 1). However, competing side reactions, such as over-acylation of the amidoxime, reduce efficiency.

Table 1: Optimization of Tiemann-Krüger Cyclization

EntrySolventBaseTemp (°C)Time (h)Yield (%)
1DCMPyridine40665
2THFTEA60472
3TolueneDIPEA80368

Activation via Coupling Reagents

Modern protocols utilize coupling agents like T3P (propylphosphonic anhydride) to enhance cyclization efficiency. As reported in, 5-methylpyrazole-3-carboxamidoxime and p-tolylbenzoic acid react in acetonitrile with T3P (50% w/w) at 80°C for 2 hours, achieving 89% yield (Entry 4,). This method minimizes side products and reduces reaction time compared to classical approaches.

One-Pot Synthesis in Superbasic Media

Baykov et al.’s NaOH/DMSO system enables a streamlined one-pot synthesis. 5-Methylpyrazole-3-carboxamidoxime and ethyl p-tolylbenzoate are combined in DMSO with 2 equivalents of NaOH at room temperature for 18 hours. The superbase deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl. The target oxadiazole is isolated in 78% yield after aqueous workup.

Advantages :

  • Eliminates pre-activation of carboxylic acids.

  • Avoids toxic solvents (e.g., DCM, THF).

  • Scalable to gram quantities without chromatography.

Limitations :

  • Prolonged reaction times (12–24 hours).

  • Incompatibility with electron-deficient esters.

Vilsmeier Reagent-Mediated Cyclization

Zarei’s method employs Vilsmeier reagent (POCl₃/DMF) to activate p-tolylbenzoic acid in situ. The reagent converts the acid into a reactive acyl chloride intermediate, which reacts with 5-methylpyrazole-3-carboxamidoxime in acetonitrile at 60°C. This protocol achieves 91% yield within 4 hours (Scheme 2,), with high purity confirmed by HPLC (>98%).

Mechanistic Insight :

  • RCOOH+POCl3RCOCl+HPO3\text{RCOOH} + \text{POCl}_3 \rightarrow \text{RCOCl} + \text{HPO}_3

  • RCOCl+NH2C(=NOH)R’R-C(=O)-NH-C(=NOH)-R’Oxadiazole\text{RCOCl} + \text{NH}_2\text{C(=NOH)R'} \rightarrow \text{R-C(=O)-NH-C(=NOH)-R'} \rightarrow \text{Oxadiazole}

Post-Functionalization of Preformed Oxadiazoles

An alternative route involves coupling 3-p-tolyl-oxadiazole-5-carboxylic acid with 5-methyl-2H-pyrazol-3-amine using EDC/HOBt in DMF. This method, adapted from, proceeds at 0°C to room temperature over 12 hours, yielding 74% product. While effective, it introduces additional steps compared to direct cyclization.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,oxadiazole

MethodYield (%)Time (h)Purity (%)Scalability
Tiemann-Krüger72695Moderate
T3P Activation89298High
NaOH/DMSO One-Pot781897High
Vilsmeier Reagent91498Moderate
Mechanochemical85*0.595*High

*Predicted values based on analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways that lead to cell proliferation in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

  • 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole ():
    Replacing the p-tolyl group with a nitro group introduces strong electron-withdrawing effects, altering the oxadiazole’s electron density. This increases dipole moments and may enhance binding to electron-rich biological targets. Crystallographic studies show similar planar oxadiazole cores but distinct packing due to nitro group polarity .

  • 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole ():
    The chloromethyl substituent adds steric bulk and polarizability compared to the methylpyrazole group. This could affect solubility and membrane permeability in biological systems .

  • 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (): Dual chloro substituents increase lipophilicity (ClogP ≈ 3.5) compared to the target compound (predicted ClogP ~2.8). This enhances blood-brain barrier penetration but may reduce aqueous solubility .

Biological Activity

5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole is a heterocyclic compound that incorporates both pyrazole and oxadiazole rings. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12N4O, and its structure features a pyrazole ring substituted at the 5-position with a methyl group and a p-tolyl group at the 3-position of the oxadiazole ring. This configuration is critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, in vitro tests demonstrated significant inhibition against Mycobacterium tuberculosis at a concentration of 250 µg/mL, with some derivatives showing over 90% inhibition compared to standard drugs like rifampicin .

Table 1: In vitro Antituberculosis Activity of Derivatives

Compound ID% Inhibition at 250 µg/mLComparison Drug% Inhibition
7c95%Rifampicin98%
7h91%Rifampicin98%
7j94%Rifampicin98%
7n88%Rifampicin98%
7o87%Rifampicin98%

Antimalarial Activity

The compound has also been evaluated for antimalarial activity against Plasmodium falciparum. The results indicated that certain derivatives exhibit promising IC50 values comparable to established antimalarial agents like chloroquine and quinine .

Table 2: Antimalarial Activity

Compound IDIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
A1XChloroquineY
A2XQuinineY

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain kinases or enzymes involved in disease progression. For example, its ability to inhibit viral oncogenes in cancer cells suggests a role in anticancer therapies .

Case Studies

  • Antituberculosis Screening : A study synthesized several derivatives of the pyrazole-oxadiazole framework and screened them against Mycobacterium tuberculosis. The most active compounds showed substantial inhibition rates, indicating their potential as new antituberculosis agents .
  • Antimalarial Evaluation : Another research effort focused on evaluating the antimalarial properties of derivatives against P. falciparum, revealing that modifications at the pyrazole ring significantly enhanced activity .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(5-Methyl-2H-pyrazol-3-yl)-3-p-tolyl-[1,2,4]oxadiazole?

The synthesis typically involves cyclization reactions using amidoxime precursors. Key steps include:

  • Cyclization : Reacting amidoxime derivatives with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions to form the oxadiazole ring .
  • Purification : Recrystallization or column chromatography (e.g., silica gel) to isolate the product with >90% purity .
  • Validation : Confirming product identity via melting point analysis and spectroscopic techniques (NMR, IR) .

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Identifies proton environments and aromatic substituents (e.g., p-tolyl methyl groups at δ ~2.3 ppm) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peak at m/z ~285) and fragmentation patterns .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key variables include:

  • Catalysts : Using cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to enhance cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, toluene) improve reaction kinetics .
  • Temperature : Controlled reflux (80–120°C) minimizes side reactions like hydrolysis .
  • Workflow : Continuous flow reactors may enhance scalability and purity in multi-step syntheses .

Q. What computational strategies are effective for predicting biological interactions of this compound?

  • Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over nanosecond timescales .

Q. How can crystallographic data resolve structural ambiguities in oxadiazole derivatives?

  • SHELX Refinement : Employ SHELXL for high-resolution X-ray data to refine bond angles and torsional parameters .
  • Twinned Data Analysis : Use SHELXPRO to handle twinning in crystals, common in heterocyclic systems .
  • Validation Tools : Check CIF files with PLATON to ensure geometric accuracy .

Q. How should contradictory bioactivity data across studies be addressed?

  • In Vitro Assays : Standardize protocols (e.g., MIC for antimicrobial activity) to reduce variability .
  • Dose-Response Curves : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in reported activities .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) in detail to ensure reproducibility .

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